Cas no 1439902-64-3 (1,7-diazaspiro[4.4]nonan-2-one hydrochloride)
1,7-diazaspiro[4.4]nonan-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride
- 1,7-DIAZASPIRO[4.4]NONAN-2-ONE HCL
- 1439902-64-3
- KS-7747
- SB12030
- 1,7-diazaspiro[4.4]nonan-2-one;hydrochloride
- P14052
- 1,7-diazaspiro[4.4]nonan-2-onehydrochloride
- CS-0055629
- AKOS026671011
- 1,7-diazaspiro[4.4]nonan-2-one hydrochloride
-
- MDL: MFCD26096815
- Inchi: 1S/C7H12N2O.ClH/c10-6-1-2-7(9-6)3-4-8-5-7;/h8H,1-5H2,(H,9,10);1H
- InChI Key: ZUXBAIMWVVFPJZ-UHFFFAOYSA-N
- SMILES: O=C1CCC2(CNCC2)N1.Cl
Computed Properties
- Exact Mass: 176.0716407g/mol
- Monoisotopic Mass: 176.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
1,7-diazaspiro[4.4]nonan-2-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D882393-1g |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 1g |
¥21,223.00 | 2022-01-11 | |
| Chemenu | CM209681-1g |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 1g |
$967 | 2021-08-04 | |
| Chemenu | CM209681-1g |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 1g |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07102-01-100mg |
1,7-diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 100mg |
¥2310.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07102-01-250mg |
1,7-diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 250mg |
¥3696.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07102-01-500mg |
1,7-diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 500mg |
¥6158.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07102-01-1g |
1,7-diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 95% | 1g |
¥9233.0 | 2024-04-24 | |
| Ambeed | A791031-1g |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 98+% | 1g |
$1878.0 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126269-100mg |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 98% | 100mg |
¥3528.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126269-250mg |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride |
1439902-64-3 | 98% | 250mg |
¥6048.00 | 2025-08-06 |
1,7-diazaspiro[4.4]nonan-2-one hydrochloride Suppliers
1,7-diazaspiro[4.4]nonan-2-one hydrochloride Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1,7-diazaspiro[4.4]nonan-2-one hydrochloride
Introduction to 1,7-diazaspiro[4.4]nonan-2-one hydrochloride (CAS No. 1439902-64-3) in Modern Chemical and Pharmaceutical Research
1,7-diazaspiro[4.4]nonan-2-one hydrochloride, identified by the chemical abstracts service number 1439902-64-3, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic diamine derivative features a complex heterocyclic framework, making it a promising candidate for various biochemical applications. The compound’s molecular architecture, characterized by a spiro linkage between a seven-membered and a nine-membered ring system, contributes to its distinct physicochemical properties and biological activities.
The hydrochloride salt form of 1,7-diazaspiro[4.4]nonan-2-one enhances its solubility in aqueous media, facilitating its use in solution-based assays and drug formulation studies. This property is particularly advantageous for preclinical investigations, where bioavailability and pharmacokinetic profiles are critical determinants of therapeutic efficacy. The compound’s stability under physiological conditions further supports its suitability for in vitro and in vivo experimentation.
Recent advancements in computational chemistry have enabled the systematic screening of spirocyclic compounds like 1,7-diazaspiro[4.4]nonan-2-one hydrochloride for their potential biological interactions. Molecular docking studies have revealed that this molecule exhibits binding affinity to several protein targets, including enzymes and receptors implicated in inflammatory pathways and neural signaling. These findings align with the growing interest in spirocyclic scaffolds as pharmacophores due to their ability to mimic natural product structures while offering improved metabolic stability.
In the realm of drug discovery, the structural features of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride make it an attractive scaffold for derivative design. Functional groups such as the amine moieties and the carbonyl functionality provide multiple sites for chemical modification, allowing researchers to fine-tune physicochemical properties like lipophilicity and polar surface area. Such modifications are essential for optimizing drug-like characteristics, including solubility, permeability, and binding affinity.
Emerging research suggests that derivatives of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride may exhibit therapeutic potential in neurological disorders. Studies employing cell-based assays have demonstrated inhibitory effects on enzymes involved in neuroinflammation, such as COX-2 and iNOS. Additionally, preliminary animal models have shown promising results regarding modulation of neurotransmitter release pathways, indicating a potential role in managing conditions like cognitive impairment and neuropathic pain.
The synthesis of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride involves multi-step organic transformations that highlight the compound’s synthetic complexity. Key synthetic strategies include cyclization reactions to form the spirocyclic core, followed by functional group interconversions to introduce the necessary heterocyclic moieties. Advances in catalytic methods have improved the efficiency of these synthetic routes, reducing both reaction times and waste generation—a critical consideration in sustainable chemistry practices.
The pharmacological evaluation of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride has been complemented by spectroscopic and crystallographic analyses. High-resolution NMR spectroscopy has provided detailed insights into its molecular conformation in solution, while X-ray crystallography has elucidated its solid-state structure. These structural determinations are essential for understanding how the compound interacts with biological targets at the atomic level.
From a regulatory perspective, the characterization of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride (CAS No. 1439902-64-3) adheres to stringent guidelines set forth by international pharmaceutical agencies. Documentation of its physicochemical properties, toxicological profiles, and manufacturing processes ensures compliance with Good Manufacturing Practices (GMP) and other regulatory requirements necessary for clinical development.
The future prospects of 1,7-diazaspiro[4.4]nonan-2-one hydrochloride in pharmaceutical research are bright, driven by its unique structural features and demonstrated biological activity. Ongoing studies aim to explore its potential as an intermediate in the synthesis of novel therapeutics targeting neurological and inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this compound from bench research to clinical applications.
In conclusion,1,7-diazaspiro[4.4]nonan-2-one hydrochloride represents a significant advancement in medicinal chemistry due to its structural complexity and multifaceted biological interactions. Its spirocyclic framework offers a versatile platform for drug discovery,while its physicochemical properties enhance its suitability for therapeutic development。As research continues,this compound is poised to contribute substantially to advancements in human health through innovative pharmaceutical solutions.
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